![molecular formula C17H14ClN3O B2430167 (E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide CAS No. 1396893-06-3](/img/structure/B2430167.png)
(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide
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Overview
Description
“(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide” is a complex organic compound that contains several functional groups. It has a pyrazolo[1,5-a]pyridine core, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in pharmaceuticals and exhibit a wide range of biological activities .
Scientific Research Applications
Acrylamide in Food Chemistry and Toxicology
Acrylamide is widely recognized for its industrial applications, particularly in synthesizing polyacrylamide. It has numerous applications in various industries, including soil conditioning, wastewater treatment, cosmetics, paper, textile, and as a solid support in protein electrophoresis in laboratories. Extensive research has been conducted on the effects of acrylamide in cells, tissues, animals, and humans due to the potential for exposure. It's noteworthy that acrylamide is found in foods formed during processing under conditions that induce Maillard browning products, sparking heightened interest in its chemistry, biochemistry, and safety. The need for a better understanding of acrylamide's formation, distribution in food, and its role in human health is paramount. This encompasses its non-food and food sources, exposure from the environment and diet, mechanism of formation in food, and its effects on human health, including its neurotoxicity, reproductive toxicity, genotoxicity/clastogenicity, and carcinogenicity (Friedman, 2003).
Industrial Applications of Acrylamide
Acrylamide serves as a synthetic monomer with a broad spectrum of industrial applications. It is primarily used as a precursor in polyacrylamide production, which is essential in water and wastewater treatment, pulp and paper processing, and mining and mineral processing. The discovery of acrylamide in heat-treated carbohydrate-rich foods led to intensive investigations into its occurrence, chemistry, agricultural practices, and toxicology, to assess potential risks to human health from its presence in the diet. The link between acrylamide in foods to the Maillard reaction and the amino acid asparagine has significantly advanced the understanding of its chemical formation during food preparation and processing (Taeymans et al., 2004).
Kinase Inhibition and Medicinal Applications
Pyrazolo[3,4-b]pyridine, a significant component of (E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide, is a versatile scaffold in kinase inhibitor design due to its ability to interact with kinases through multiple binding modes. It has been the subject of many patents and covers a broad range of kinase targets. This scaffold is often encountered in kinase inhibitors, providing an advantage in terms of intellectual property, inhibitor activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).
Mechanism of Action
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-15-6-2-1-5-13(15)8-9-17(22)19-11-14-12-20-21-10-4-3-7-16(14)21/h1-10,12H,11H2,(H,19,22)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMZURGGNMTGFN-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=C3C=CC=CN3N=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=C3C=CC=CN3N=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide |
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